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9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine

RNA polymerase inhibition ATP analog nucleotide probe design

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine (CAS 24807-84-9, synonym: 2'-amino-2'-deoxyadenosine, NSC is a purine nucleoside antibiotic belonging to the 2'-deoxyadenosine class, produced by Actinomadura sp. It features a xylofuranosyl sugar configuration (C-3' hydroxyl in the xylo orientation) with a 2'-amino substitution replacing the 2'-hydroxyl group of the ribose moiety.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 24807-84-9
Cat. No. B3434745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
CAS24807-84-9
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N
InChIInChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)
InChIKeyCQKMBZHLOYVGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Amino-2-deoxy-d-xylofuranosyl) Adenine (CAS 24807-84-9): A Purine Nucleoside Antibiotic with Distinct Xylo-Configuration for RNA-Targeted Research


9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine (CAS 24807-84-9, synonym: 2'-amino-2'-deoxyadenosine, NSC 121182) is a purine nucleoside antibiotic belonging to the 2'-deoxyadenosine class, produced by Actinomadura sp. [1]. It features a xylofuranosyl sugar configuration (C-3' hydroxyl in the xylo orientation) with a 2'-amino substitution replacing the 2'-hydroxyl group of the ribose moiety [2]. The compound is co-produced naturally alongside 2'-chloropentostatin (2'-Cl PTN), a potent adenosine deaminase (ADA) inhibitor, with both metabolites sharing a single biosynthetic gene cluster in Actinomadura sp. strain ATCC 39365 [3]. This natural coproduction logic, wherein the ADA inhibitor protects the 2'-amino nucleoside from enzymatic deamination to 2'-amino-2'-deoxyinosine, underpins its biological stability and distinguishes it from synthetic nucleoside analogs lacking this endogenous protective strategy [3].

Why 9-(2-Amino-2-deoxy-d-xylofuranosyl) Adenine Cannot Be Interchanged with Regioisomeric or 2'-Unsubstituted Xylo-Adenosine Analogs


Substituting 9-(2-amino-2-deoxy-d-xylofuranosyl) adenine with its closest structural analogs—such as 3'-amino-3'-deoxyadenosine (the regioisomer), 9-(β-D-xylofuranosyl)adenine (xylo-A, lacking the 2'-amino group), or natural 2'-deoxyadenosine—introduces fundamentally different biochemical behavior. The position of the amino substitution (2' vs. 3') controls both the solution conformational preference of the nucleoside [1] and, upon triphosphorylation, the potency of ATP-competitive enzyme inhibition by a factor of 1,000 [2]. The xylofuranosyl sugar configuration further constrains the furanose puckering relative to ribofuranosyl analogs, altering substrate recognition by kinases and polymerases [3]. Moreover, the natural coproduction of this compound with the ADA inhibitor 2'-chloropentostatin provides a unique biosynthetic context that synthetic analogs lack, meaning that in biological systems the compound's metabolic fate (deamination to 2'-amino-2'-deoxyinosine by host ADA) is intrinsically coupled to the activity of its coproduced protective partner [4]. These multidimensional differences render generic in-class substitution scientifically invalid for any application requiring predictable phosphorylation kinetics, enzyme inhibition profiles, or nucleic acid incorporation behavior.

9-(2-Amino-2-deoxy-d-xylofuranosyl) Adenine: Quantitative Comparative Evidence for Scientific Selection


1,000-Fold Weaker ATP-Competitive Inhibition Versus 3'-Amino Regioisomer at E. coli RNA Polymerase

When triphosphorylated, 9-(2-amino-2-deoxy-d-xylofuranosyl) adenine (as 2'-NH2-ATP) acts as a weak competitive inhibitor of Escherichia coli DNA-dependent RNA polymerase with a Ki of 2.3 mM, compared to its 3'-amino regioisomer (3'-NH2-ATP) which is a 1,000-fold more potent competitive inhibitor with a Ki of 2.3 μM [1]. The native substrate ATP displays a Km of 0.07 mM under identical conditions [1]. This dramatic positional dependence means that the 2'-amino modification preserves near-native substrate-like behavior at the polymerase active site, whereas the 3'-amino modification effectively blocks the enzyme.

RNA polymerase inhibition ATP analog nucleotide probe design enzyme kinetics

S-syn-g+/t Conformational Preference Versus N-anti-g+ in the 3'-Amino Regioisomer by Pulsed NMR

Solution-state pulsed NMR analysis in aqueous and ammonia solutions reveals that 9-(2-amino-2-deoxy-d-xylofuranosyl) adenine adopts the S-syn-g+/t conformation families, with approximately one-third of molecules in the S (C-2'-endo) state populating the anti base orientation [1]. In contrast, the 3'-amino regioisomer (3'-amino-3'-deoxyadenosine) exists preferentially in the N-anti-g+ conformation, with the base restricted to the anti range [1]. This is the first direct experimental demonstration that moving the amino group from the 3' to the 2' position fundamentally alters both the sugar pucker equilibrium (S vs. N) and the glycosidic torsion angle preference (syn vs. anti), thereby controlling the three-dimensional presentation of the adenine base for molecular recognition.

NMR conformational analysis nucleoside solution structure syn/anti equilibrium sugar puckering

Validated Phosphoramidite Building Block for Automated RNA Solid-Phase Synthesis Enabling Atom-Specific Mutagenesis of Ribozymes

A robust synthetic route to the N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite has been established, enabling automated RNA solid-phase synthesis of 2'-amino-modified RNA oligonucleotides [1]. This building block was implemented in a comparative study on self-cleaving pistol ribozymes to distinguish structural from catalytic roles of active-site 2'-OH groups [2]. Atom-specific mutagenesis using this 2'-NH2 modification at position A32 of the pistol ribozyme revealed that neither the N1 nor N3 base positions of A32 participate in catalysis; rather, the ribose 2'-OH of A32 is crucial for positioning catalytic residue G40 via a hydrogen-bond network involving G42 as a bridging unit [2]. In contrast, the 2'-deoxy modification (removing the 2'-OH without adding an amino group) would abolish this hydrogen-bonding capacity, while the 2'-O-methyl modification would retain hydrogen-bond acceptance but not donation capability.

RNA chemical synthesis phosphoramidite chemistry ribozyme mechanism hydrogen-bond network analysis

Natural Coproduction with ADA Inhibitor 2'-Chloropentostatin: A Biosynthetic Protection Strategy Absent in Synthetic Analogs

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine (2'-amino dA) is coproduced with 2'-chloropentostatin (2'-Cl PTN), a potent adenosine deaminase (ADA) inhibitor, from a single biosynthetic gene cluster (ada) in Actinomadura sp. strain ATCC 39365 [1]. Experimental evidence demonstrates that the host ADA (ADA1) is capable of converting 2'-amino dA to 2'-amino-2'-deoxyinosine (2'-amino dI), and that this host ADA is not very sensitive to the powerful ADA inhibitor pentostatin [1]. However, 2'-Cl PTN, with its distinct 1,3-diazepine ring and C-2' chlorination, provides complementary ADA inhibition within the natural producer organism [1]. The two compounds are biosynthesized by independent pathways within the same gene cluster, meaning that genetic or fermentation conditions can be engineered to favor one product over the other [1]. This natural coproduction logic is absent in all synthetic nucleoside analogs such as xylo-A (CAS 524-69-6) or 2,6-diaminopurine-2'-deoxyriboside (DAPdR).

biosynthetic gene cluster adenosine deaminase protection natural product coproduction metabolic stability

NCI Diversity Set II Virtual Screening Hit: Vitronectin-uPAR Interaction Modulator Activity Distinct from Nucleoside Antibiotic Function

Under its NSC identifier (NSC 121182), 9-(2-amino-2-deoxy-d-xylofuranosyl) adenine was selected from the NCI Diversity Set II through structure-based virtual screening and identified as a compound capable of modulating the vitronectin-urokinase plasminogen activator receptor (uPAR) interaction . The (S)-enantiomer of NSC 121182 has been characterized separately and does not cause statistically significant changes in CIRBP (cold-inducible RNA-binding protein) levels, confirming stereospecificity of the biological activity . This uPAR-targeting activity is mechanistically orthogonal to the compound's nucleoside antibiotic function and is not shared by the 3'-amino regioisomer, xylo-A, or other in-class nucleoside analogs, which were not identified in this screening campaign. The uPAR-vitronectin interaction is a validated target in cancer metastasis and cell migration research [1].

virtual screening uPAR antagonist vitronectin interaction cancer metastasis

Narrow-Spectrum Anti-Mycoplasma Activity Differentiates This Nucleoside Antibiotic from Broad-Spectrum Antibacterial Agents

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine was first isolated and characterized as a nucleoside antibiotic produced by Actinomadura sp. that effectively inhibits various Mycoplasma strains [1]. The patent literature further specifies its activity against RNA viruses including mycoplasma virus and measles virus [2]. Unlike broad-spectrum antibacterial antibiotics such as tetracyclines or macrolides that target ribosomal protein synthesis across diverse bacterial phyla, this compound's activity is restricted to Mycoplasma species and select RNA viruses, consistent with its mechanism as a nucleoside analog that interferes with nucleic acid synthesis in organisms with specific metabolic vulnerabilities [1]. The narrow spectrum is a direct consequence of the 2'-amino-xylofuranosyl modification, which determines substrate recognition by activating kinases and target polymerases that differ between Mycoplasma and typical Gram-positive or Gram-negative bacteria.

Mycoplasma inhibition nucleoside antibiotic RNA virus antimicrobial selectivity

9-(2-Amino-2-deoxy-d-xylofuranosyl) Adenine: Evidence-Backed Application Scenarios for Scientific Procurement


Atom-Specific Mutagenesis of Catalytic RNA for Ribozyme and Riboswitch Mechanistic Studies

Researchers investigating the catalytic mechanism of self-cleaving ribozymes (pistol, hammerhead, hairpin) or ligand-dependent riboswitches require systematic replacement of individual 2'-OH groups with functional analogs to dissect hydrogen-bonding roles. The validated N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite [1] enables automated RNA solid-phase synthesis of position-specifically modified oligonucleotides, where the 2'-NH2 group serves as a unique isosteric probe that preserves hydrogen-bond donor capacity while introducing a positive charge at physiological pH—a property not achievable with 2'-deoxy, 2'-O-methyl, or 2'-fluoro modifications [2]. This application scenario is directly supported by the successful deployment of this building block in pistol ribozyme active-site mapping, where it was instrumental in ruling out catalytic roles for N1 and N3 of A32 while confirming the structural role of the 2'-OH in positioning G40 [2].

Nucleotide Probe Development for Transcriptional Studies Requiring Non-Inhibitory ATP Analogs

For in vitro transcription assays, nucleic acid labeling, or RNA polymerase enzymology studies that require ATP-analog incorporation without potent enzyme inhibition, the 2'-amino-2'-deoxyadenosine 5'-triphosphate (2'-NH2-ATP) is the preferred choice over 3'-amino-3'-deoxyadenosine 5'-triphosphate (3'-NH2-ATP). The 1,000-fold difference in Ki values (2.3 mM vs. 2.3 μM) against E. coli RNA polymerase [1] means that 2'-NH2-ATP can be used at concentrations approaching the native ATP Km (0.07 mM) without causing significant competitive inhibition, whereas 3'-NH2-ATP would effectively block transcription at concentrations three orders of magnitude lower. This quantitative differentiation is critical for experimental designs requiring sustained RNA polymerase activity during nucleotide analog incorporation.

Mycoplasma-Selective Antimicrobial Research and Cell Culture Contamination Control

Laboratories engaged in Mycoplasma biology research or seeking selective anti-Mycoplasma agents for cell culture applications benefit from this compound's narrow antimicrobial spectrum, as documented in the original isolation study [1] and subsequent patent literature [2]. Unlike broad-spectrum antibiotics that would confound experiments involving mixed microbial communities, the selective activity against Mycoplasma species allows targeted elimination or study of these organisms. The biosynthetic coproduction context—wherein the compound is naturally paired with the ADA inhibitor 2'-chloropentostatin [3]—further informs experimental design: researchers using naturally derived material should account for potential ADA inhibition in their assay systems, while those using synthetic material should consider whether ADA-mediated deamination to 2'-amino-2'-deoxyinosine may affect observed bioactivity.

uPAR-Vitronectin Interaction Studies in Cancer Metastasis Research

Cancer biology researchers focusing on the urokinase receptor (uPAR)-vitronectin axis as a driver of cell adhesion, migration, and metastasis can utilize this compound (NSC 121182) as a tool compound identified through structure-based virtual screening of the NCI Diversity Set II [1]. This application is mechanistically independent of the compound's nucleoside antibiotic function and is not shared by its closest structural analogs, providing a unique procurement rationale for laboratories studying uPAR-mediated signaling. The availability of the stereochemically distinct (S)-NSC 121182 enantiomer [1] further enables stereospecificity controls. The uPAR-vitronectin interaction is a validated target implicated in aggressive cancer phenotypes [2], making this compound relevant for target validation and chemical biology studies in oncology.

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